molecular formula C17H12Br2O2 B15171820 (2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate CAS No. 918629-43-3

(2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate

Cat. No.: B15171820
CAS No.: 918629-43-3
M. Wt: 408.1 g/mol
InChI Key: AXXZDISOSBQUKW-UHFFFAOYSA-N
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Description

(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: is a chemical compound characterized by its bromine-substituted fluorene core and an ester functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,7-dibromofluorene as the starting material.

  • Reaction Conditions: The compound is synthesized through a reaction involving 2,7-dibromofluorene and 2-methylprop-2-enoic acid in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed for a specific duration.

  • Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the bromine atoms or other functional groups.

  • Substitution: Substitution reactions can occur at the bromine positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with fewer bromine atoms.

  • Substitution Products: Derivatives with different substituents at the bromine positions.

Scientific Research Applications

(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of bromine-substituted fluorenes on biological systems.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: can be compared with other similar compounds, such as 2,7-dibromofluorene and 9-fluorenone . These compounds share the fluorene core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 2,7-Dibromofluorene

  • 9-Fluorenone

  • 2,7-Dibromo-9-fluoren-9-ol

  • 2,7-Dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol

This compound's unique structural features and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and utilization.

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Properties

CAS No.

918629-43-3

Molecular Formula

C17H12Br2O2

Molecular Weight

408.1 g/mol

IUPAC Name

(2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C17H12Br2O2/c1-9(2)17(20)21-16-14-7-10(18)3-5-12(14)13-6-4-11(19)8-15(13)16/h3-8,16H,1H2,2H3

InChI Key

AXXZDISOSBQUKW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br

Origin of Product

United States

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